TAF1 Bromodomain Binding Affinity: Comparative Kd and IC50 Values vs. Reference Inhibitors
2-Bromo-N-(6-bromopyridin-3-yl)acetamide demonstrates moderate binding affinity for the TAF1 tandem bromodomain (residues 1373–1499), with a dissociation constant (Kd) of 9.30 nM [1]. In a parallel BROMOscan assay measuring inhibition of TAF1 bromodomain 2 (residues D1521–D1656), the compound exhibited an IC50 of 13 nM [2]. While these values indicate measurable engagement, they are substantially weaker than those of optimized TAF1 inhibitors; for example, the potent TAF1 inhibitor BDBM50572131 exhibits a Ki of 1 nM [3]. This quantitative disparity underscores that 2-bromo-N-(6-bromopyridin-3-yl)acetamide is best utilized as a scaffold for further optimization rather than as a high-potency probe.
| Evidence Dimension | TAF1 Bromodomain Binding Affinity |
|---|---|
| Target Compound Data | Kd = 9.30 nM; IC50 = 13 nM |
| Comparator Or Baseline | BDBM50572131 (TAF1 inhibitor): Ki = 1 nM |
| Quantified Difference | 9.3-fold higher Kd; 13-fold higher IC50 |
| Conditions | BindingDB assays: TAF1 tandem bromodomain (1373–1499) and TAF1 BD2 (1521–1656) expressed in E. coli BL21 (DE3); BROMOscan assay |
Why This Matters
This data informs rational selection of 2-bromo-N-(6-bromopyridin-3-yl)acetamide as a starting point for TAF1-targeted probe development, with clear understanding of its moderate binding affinity relative to optimized leads.
- [1] BindingDB. (2025). BDBM50266285 (CHEMBL4086276): Kd = 9.30 nM for TAF1 tandem bromodomain. View Source
- [2] BindingDB. (2025). BDBM50266285 (CHEMBL4086276): IC50 = 13 nM for TAF1 BD2. View Source
- [3] BindingDB. (2025). BDBM50572131 (CHEMBL4873236): Ki = 1 nM for TAF1 bromodomain 2. View Source
